Cas no 926199-34-0 (N'-hydroxy-2-(quinolin-8-yl)ethanimidamide)
N'-hydroxy-2-(quinolin-8-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- (Z)-N'-hydroxy-2-(quinolin-8-yl)ethenimidamide
- 8-Quinolineethanimidamide, N-hydroxy-
- N'-hydroxy-2-(quinolin-8-yl)ethanimidamide
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- MDL: MFCD09044453
- Inchi: 1S/C11H11N3O/c12-10(14-15)7-9-4-1-3-8-5-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14)
- InChI Key: ZPUMORSTVQNUCM-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2CC(NO)=N)C=CC=1
N'-hydroxy-2-(quinolin-8-yl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW45199-50mg |
(Z)-N'-hydroxy-2-(quinolin-8-yl)ethenimidamide |
926199-34-0 | 95% | 50mg |
$405.00 | 2024-07-18 | |
| A2B Chem LLC | AW45199-100mg |
(Z)-N'-hydroxy-2-(quinolin-8-yl)ethenimidamide |
926199-34-0 | 95% | 100mg |
$503.00 | 2024-07-18 | |
| A2B Chem LLC | AW45199-250mg |
(Z)-N'-hydroxy-2-(quinolin-8-yl)ethenimidamide |
926199-34-0 | 95% | 250mg |
$632.00 | 2024-07-18 | |
| A2B Chem LLC | AW45199-500mg |
(Z)-N'-hydroxy-2-(quinolin-8-yl)ethenimidamide |
926199-34-0 | 95% | 500mg |
$882.00 | 2024-07-18 | |
| A2B Chem LLC | AW45199-1g |
(Z)-N'-hydroxy-2-(quinolin-8-yl)ethenimidamide |
926199-34-0 | 95% | 1g |
$1075.00 | 2024-07-18 | |
| Enamine | EN300-260544-1g |
N'-hydroxy-2-(quinolin-8-yl)ethanimidamide |
926199-34-0 | 95% | 1g |
$743.0 | 2023-09-14 | |
| Enamine | EN300-260544-5g |
N'-hydroxy-2-(quinolin-8-yl)ethanimidamide |
926199-34-0 | 95% | 5g |
$2152.0 | 2023-09-14 | |
| Enamine | EN300-260544-10g |
N'-hydroxy-2-(quinolin-8-yl)ethanimidamide |
926199-34-0 | 95% | 10g |
$3191.0 | 2023-09-14 | |
| Enamine | EN300-36975-0.05g |
N'-hydroxy-2-(quinolin-8-yl)ethanimidamide |
926199-34-0 | 95% | 0.05g |
$173.0 | 2023-02-10 | |
| Enamine | EN300-36975-0.1g |
N'-hydroxy-2-(quinolin-8-yl)ethanimidamide |
926199-34-0 | 95% | 0.1g |
$257.0 | 2023-02-10 |
N'-hydroxy-2-(quinolin-8-yl)ethanimidamide Suppliers
N'-hydroxy-2-(quinolin-8-yl)ethanimidamide Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on N'-hydroxy-2-(quinolin-8-yl)ethanimidamide
Comprehensive Guide to N'-hydroxy-2-(quinolin-8-yl)ethanimidamide (CAS No. 926199-34-0): Properties, Applications, and Research Insights
N'-hydroxy-2-(quinolin-8-yl)ethanimidamide (CAS No. 926199-34-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its quinoline backbone and hydroxyimidamide functional group, exhibits unique chemical properties that make it valuable for various scientific applications. Researchers frequently search for "N'-hydroxy-2-(quinolin-8-yl)ethanimidamide uses" or "CAS 926199-34-0 synthesis," highlighting its growing relevance in modern chemistry.
The molecular structure of N'-hydroxy-2-(quinolin-8-yl)ethanimidamide combines a quinolin-8-yl moiety with an ethanimidamide group, creating a versatile scaffold for drug discovery. Recent studies have explored its potential as a enzyme inhibitor or chelation agent, particularly in metalloprotein research. The compound's ability to interact with biological targets has led to increased interest in "quinoline derivatives in medicine" and "hydroxyimidamide applications" across academic publications.
From a synthetic chemistry perspective, CAS 926199-34-0 presents interesting challenges and opportunities. Its preparation typically involves multi-step organic reactions, with researchers often investigating "optimized synthesis of N'-hydroxy-2-(quinolin-8-yl)ethanimidamide." The compound's stability under various pH conditions and its solubility profile are frequently discussed in forums about "specialty chemical characterization." Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structure.
The pharmacological potential of N'-hydroxy-2-(quinolin-8-yl)ethanimidamide has become a hot topic in recent years. While not yet approved for therapeutic use, preliminary studies suggest possible applications in addressing oxidative stress-related conditions and cellular signaling modulation. These findings have spurred searches for "quinoline-based bioactive compounds" and "emerging pharmaceutical intermediates." The compound's mechanism of action continues to be an active area of investigation in medicinal chemistry circles.
In material science applications, 926199-34-0 has shown promise as a building block for functionalized polymers and coordination complexes. Its chelating properties make it particularly interesting for designing metal-organic frameworks (MOFs), a rapidly growing field in nanotechnology. Researchers exploring "quinoline derivatives in materials science" or "advanced organic ligands" frequently encounter this compound in recent literature.
The commercial availability of N'-hydroxy-2-(quinolin-8-yl)ethanimidamide has expanded in recent years, with suppliers offering it as a high-purity research chemical. Current market trends show increasing demand for "custom synthetic intermediates" and "tailor-made pharmaceutical building blocks," positions this compound well for future development. Proper storage recommendations typically suggest ambient to cool conditions in airtight containers to maintain stability.
Safety considerations for handling CAS 926199-34-0 follow standard laboratory protocols for organic compounds. While not classified as hazardous, researchers are advised to consult "chemical safety data sheets" and employ appropriate personal protective equipment (PPE). The compound's environmental fate and biodegradation pathways remain subjects of ongoing study, particularly in discussions about "green chemistry approaches" for similar structures.
Future research directions for N'-hydroxy-2-(quinolin-8-yl)ethanimidamide may explore its potential in catalysis, molecular recognition, or as a precursor for heterocyclic compounds. The growing interest in "nitrogen-containing bioactive molecules" and "quinoline chemistry advancements" suggests this compound will continue to attract scientific attention. As synthetic methodologies advance, new derivatives and analogs will likely emerge, expanding its potential applications.
For researchers working with 926199-34-0, recent technological advancements in spectroscopic analysis and computational chemistry tools have enabled more detailed studies of its molecular properties. The compound frequently appears in discussions about "structure-activity relationships" and "rational drug design," particularly when examining its potential interactions with biological targets. These developments contribute to a deeper understanding of its chemical behavior.
The patent landscape surrounding N'-hydroxy-2-(quinolin-8-yl)ethanimidamide and related compounds has grown significantly, reflecting its commercial potential. Intellectual property searches for "quinoline derivative patents" or "hydroxyimidamide applications" reveal numerous filings across pharmaceutical and material science domains. This activity underscores the compound's versatility and the competitive nature of research in this chemical space.
Analytical challenges associated with CAS 926199-34-0 often involve its characterization in complex mixtures or biological matrices. Modern solutions employing UHPLC-MS systems and advanced separation techniques have improved researchers' ability to study this compound. These methodological advances respond to frequent queries about "analysis of complex organic molecules" and "detection of specialty chemicals" in various matrices.
In educational contexts, N'-hydroxy-2-(quinolin-8-yl)ethanimidamide serves as an excellent example for teaching heterocyclic chemistry principles and functional group transformations. Academic searches for "teaching advanced organic chemistry" or "complex molecule case studies" increasingly include references to this compound. Its structural features provide numerous opportunities to demonstrate important chemical concepts and synthetic strategies.
The global research community's interest in 926199-34-0 is evidenced by its inclusion in various chemical databases and research collaborations. International studies comparing "regional chemical research trends" often highlight the growing importance of such specialized intermediates. This compound's journey from laboratory curiosity to valuable research tool mirrors broader trends in chemical innovation and discovery.
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